molecular formula C30H23NO5 B12220201 (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12220201
M. Wt: 477.5 g/mol
InChI Key: CBQKKBHLRHALRC-USHMODERSA-N
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Description

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, an ethoxybenzylidene group, and a diphenylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
  • (2Z)-2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Uniqueness

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its specific ethoxybenzylidene group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C30H23NO5

Molecular Weight

477.5 g/mol

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C30H23NO5/c1-2-34-26-16-10-9-11-21(26)19-28-29(32)25-18-17-24(20-27(25)36-28)35-30(33)31(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-20H,2H2,1H3/b28-19-

InChI Key

CBQKKBHLRHALRC-USHMODERSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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